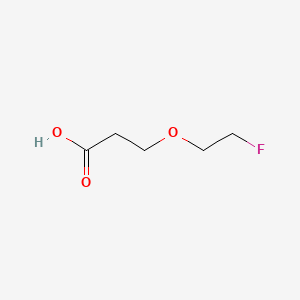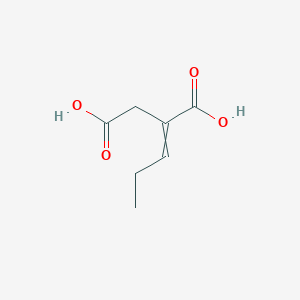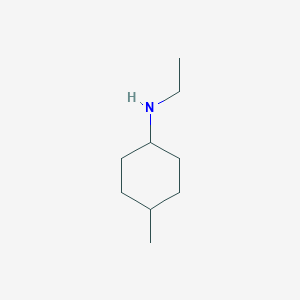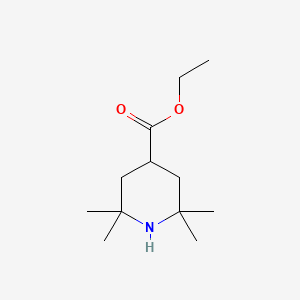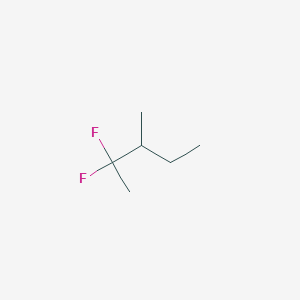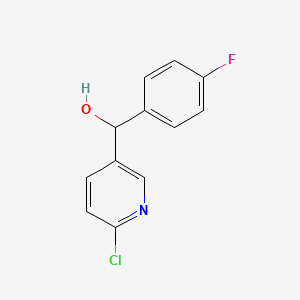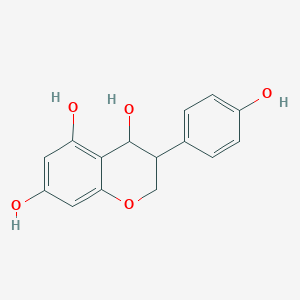
(S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one is an organic compound characterized by the presence of two fluorine atoms, a hydroxyl group, and a phenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one typically involves the use of fluorinated reagents and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reaction of a fluorinated ketone with a phenyl-substituted aldehyde under basic conditions, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
(S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds, which can influence its binding affinity to proteins and enzymes. This, in turn, affects various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one: The enantiomer of the compound with different stereochemistry.
4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one: The racemic mixture containing both enantiomers.
4-Fluoro-3-hydroxy-1-phenylbutan-1-one: A similar compound with only one fluorine atom.
Uniqueness
(S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one is unique due to its specific stereochemistry and the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
(3S)-4,4-difluoro-3-hydroxy-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H10F2O2/c11-10(12)9(14)6-8(13)7-4-2-1-3-5-7/h1-5,9-10,14H,6H2/t9-/m0/s1 |
InChI Key |
SRZNMFAPEIWYJK-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C[C@@H](C(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



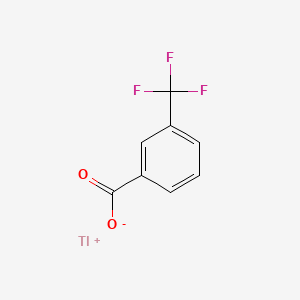
![alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14](/img/structure/B13416855.png)
![methyl (7R)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13416856.png)
